1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene
Overview
Description
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and nitro functional groups
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a fluorinated benzene derivative, followed by chlorination and the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation, particularly at the difluoromethoxy group, leading to the formation of various oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene can be compared with other similar compounds, such as:
1-Chloro-2-(difluoromethoxy)-3-fluorobenzene:
1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: The position of the nitro group affects the compound’s electronic properties and reactivity.
1-Chloro-2-(difluoromethoxy)-5-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYZMVYCRRMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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